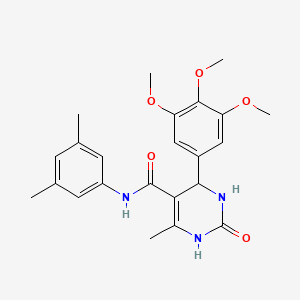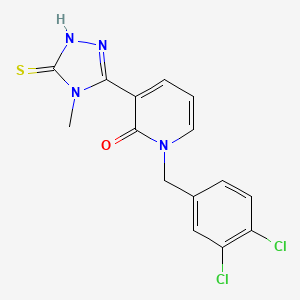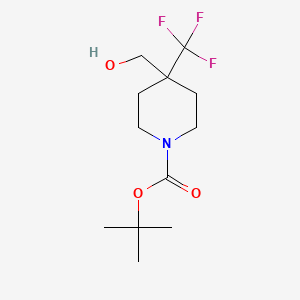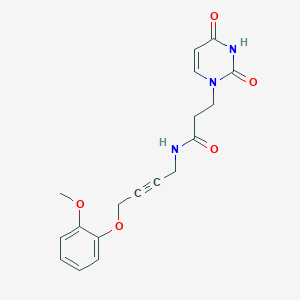![molecular formula C11H5ClF3N5O2 B2527261 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 339018-06-3](/img/structure/B2527261.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a complex organic compound with intriguing chemical properties This compound is characterized by its pyrazolo[3,4-d]pyrimidine backbone, which is linked to a pyridine ring with a chloro and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Pyridine Ring: Starting with halogenated and trifluoromethylated precursors.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: Through cyclization reactions.
Final Assembly: Using coupling reactions to attach the pyridine ring to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
For large-scale production, optimized synthetic routes are employed to ensure high yield and purity. Industrial synthesis may utilize continuous flow reactors to control reaction conditions precisely, improving both efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups allow for various substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Reactions typically involve reagents like:
Strong bases: (e.g., sodium hydroxide, potassium carbonate)
Oxidizing agents: (e.g., potassium permanganate, hydrogen peroxide)
Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
The products formed depend on the specific reaction pathway chosen, often resulting in modified versions of the original compound, such as derivatives with different substituents or oxidized forms.
Scientific Research Applications
Chemistry
In chemistry, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is explored for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interaction with biological macromolecules, acting as a ligand in various binding studies.
Medicine
In medicine, it shows promise as a lead compound in drug discovery, particularly targeting specific enzymes and receptors involved in disease pathways.
Industry
Industrially, it can be used in the synthesis of advanced materials and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparing this compound with similar structures highlights its uniqueness:
1-[3-chloro-5-(methyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The methyl group alters reactivity and binding characteristics.
1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Substitution of chloro with bromo affects the electronic properties and reaction pathways.
Each variant showcases different chemical and biological properties, making 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione a standout in its class.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYJTGNZHOVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
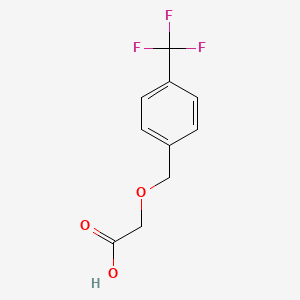
![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)
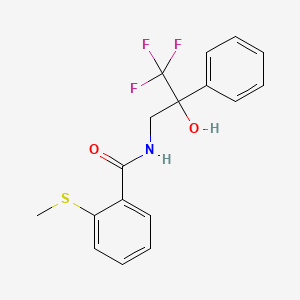
![3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2527185.png)
![3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid](/img/structure/B2527187.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)


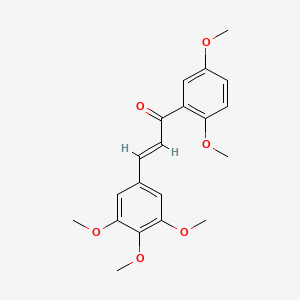
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2527195.png)
